3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the ethyl and methoxybenzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography, to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding aldehyde or carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating the associated biological pathways. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth or the alleviation of neurological symptoms.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-ethyl-N-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 3-ethyl-N-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Uniqueness
What sets 3-ethyl-N-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine apart from similar compounds is its specific substitution pattern, which can result in unique binding properties and biological activities. The presence of the methoxy group, in particular, may enhance its solubility and interaction with certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H16N6O |
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Molecular Weight |
284.32 g/mol |
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C14H16N6O/c1-3-20-14-12(18-19-20)13(16-9-17-14)15-8-10-5-4-6-11(7-10)21-2/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) |
InChI Key |
GWKJSFPSULJBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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